2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(6-methylpyridin-2-yl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety through a series of coupling reactions. The final step often involves cyclization to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the isoindole-dione moiety, potentially converting it into different functional groups.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to various amine or alcohol derivatives.
Scientific Research Applications
2-(6-methylpyridin-2-yl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine ring and isoindole-dione moiety can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety, making it less complex.
5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione: Does not have the pyridine ring, altering its chemical properties.
Uniqueness
The presence of both the pyridine ring and the tricyclo[3311~3,7~]decane moiety in 2-(6-methylpyridin-2-yl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione makes it unique
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O2/c1-14-3-2-4-21(25-14)26-22(27)19-6-5-18(10-20(19)23(26)28)24-11-15-7-16(12-24)9-17(8-15)13-24/h2-6,10,15-17H,7-9,11-13H2,1H3 |
InChI Key |
NAISIVUQSDBSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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